molecular formula C10H9ClO B13638928 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde

6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde

Cat. No.: B13638928
M. Wt: 180.63 g/mol
InChI Key: DINHNXJQZFUCLY-UHFFFAOYSA-N
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Description

6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C10H9ClO. It belongs to the class of indene derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry. This compound features a chloro substituent at the 6th position and an aldehyde group at the 4th position of the indene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the chlorination of 2,3-dihydro-1H-indene-4-carbaldehyde. The reaction is carried out using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde group, which allows for a wide range of chemical modifications and applications. Its reactivity and versatility make it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde

InChI

InChI=1S/C10H9ClO/c11-9-4-7-2-1-3-10(7)8(5-9)6-12/h4-6H,1-3H2

InChI Key

DINHNXJQZFUCLY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)Cl)C=O

Origin of Product

United States

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